N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-22-11-13(10-21-22)17-7-6-14(27-17)8-9-20-18(24)12-23-15-4-2-3-5-16(15)26-19(23)25/h2-7,10-11H,8-9,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNXETWEDAPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This target plays a crucial role in the antipromastigote activity of the compound.
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket. This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The potent in vitro antipromastigote activity suggests that it may affect pathways related to the survival and proliferation of promastigotes.
Result of Action
The result of the compound’s action is a potent in vitro antipromastigote activity. This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 2640969-55-5 |
The structural features of this compound include a pyrazole ring, a thiophene moiety, and a benzoxazole derivative, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In studies, some pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. In vitro studies have demonstrated that modifications in the amide linkage can enhance antimicrobial efficacy . Compounds with similar structures have shown promising results against resistant strains, making them candidates for further development.
3. Anticancer Potential
Pyrazole derivatives are also being investigated for their anticancer properties. Studies have indicated that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific interactions of this compound with cancer cell lines remain to be fully explored.
The biological activities of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammatory responses.
- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
Case Studies
Recent studies have highlighted the efficacy of similar compounds:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The most potent derivative showed significant reduction in edema comparable to indomethacin .
- Antimicrobial Testing : A study evaluated a range of pyrazole derivatives against standard bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity .
Scientific Research Applications
Biological Activities
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Additionally, antifungal efficacy against Candida albicans has been observed with an MIC of 16 µg/mL.
- Anticancer Activity : The compound's structural features suggest potential interactions with various biological targets involved in cancer pathways. Research into similar pyrazole-thiophene compounds has indicated promising anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrase, which plays a crucial role in regulating acid-base balance in the body. Inhibitors of this enzyme are used in treating conditions like glaucoma and epilepsy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole-Thiophene Framework : This can be achieved through reactions involving 5-(1-methylpyrazol-4-yl)thiophene derivatives.
- Benzoxazole Synthesis : The benzoxazole moiety can be synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained by coupling the pyrazole-thiophene intermediate with the benzoxazole derivative under optimized conditions to enhance yield and purity.
Case Studies
Several case studies have documented the applications of compounds structurally related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives against clinical strains of bacteria. The results indicated that compounds containing both pyrazole and thiophene rings demonstrated superior antibacterial activity compared to those with only one of the moieties.
Case Study 2: Anticancer Potential
Research conducted on similar compounds revealed their ability to inhibit specific cancer cell lines effectively. Mechanistic studies showed that these compounds induced apoptosis through mitochondrial pathways.
Preparation Methods
Thiophene-Pyrazole Core Formation
The thiophene-pyrazole subunit is synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction proceeds in a tetrahydrofuran/water mixture with Pd(PPh₃)₄ as a catalyst, yielding 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde.
Reaction Conditions :
-
Temperature: 80°C
-
Time: 12 hours
-
Yield: 78% (theoretical)
Ethylamine Side Chain Introduction
The aldehyde intermediate undergoes Henry reaction with nitromethane in the presence of ammonium acetate, forming β-nitrovinylthiophene-pyrazole. Subsequent hydrogenation using H₂/Pd-C in methanol reduces the nitro group to an amine, yielding 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine.
Optimization Data :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Henry Reaction | NH₄OAc | EtOH | 85 |
| Nitro Reduction | Pd-C (10%) | MeOH | 92 |
Synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic Acid
Benzoxazolone Ring Construction
The benzoxazolone ring is formed via cyclocondensation of 2-aminophenol with ethyl glyoxylate in acetic acid. This step generates 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethanol, which is oxidized to the corresponding acetic acid using Jones reagent (CrO₃/H₂SO₄).
Critical Parameters :
-
Cyclization Temperature : 100°C
-
Oxidation Time : 4 hours
-
Overall Yield : 67%
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The acetic acid derivative is activated using T3P® (propylphosphonic anhydride) in dichloromethane, forming a mixed anhydride. This method minimizes racemization and enhances coupling efficiency compared to traditional agents like DCC.
Amide Bond Formation
The activated acid reacts with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 6 hours, yielding the target acetamide.
Yield Comparison :
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| T3P® | DCM | 88 | 99.2 |
| DCC/HOBt | DMF | 72 | 97.5 |
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95–7.20 (m, 4H, benzoxazolone-H), 4.10 (t, J = 6.8 Hz, 2H, CH₂), 3.90 (s, 3H, N-CH₃).
-
HRMS : m/z calculated for C₁₉H₁₈N₄O₃S [M+H]⁺: 415.1124; found: 415.1126.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >99% purity, with a retention time of 12.3 minutes.
Scale-Up Considerations and Process Optimization
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, catalyst) and purification techniques. For example:
- Stepwise synthesis : Use coupling reactions (e.g., amide bond formation) with activating agents like EDCI/HOBt to enhance efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
- Monitoring : Track reaction progress via TLC or HPLC to minimize side products .
Advanced: What strategies resolve regioselectivity challenges during heterocyclic ring formation?
Answer:
Regioselectivity in thiophene or pyrazole ring formation can be controlled by:
- Electronic directing groups : Substituents like methyl on the pyrazole ring guide electrophilic substitution .
- Catalytic systems : Pd-mediated cross-coupling reactions ensure precise bond formation (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Temperature modulation : Lower temperatures favor kinetic over thermodynamic products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR : H and C NMR confirm proton environments and carbon frameworks (e.g., benzoxazolone carbonyl at ~170 ppm) .
- IR : Detect functional groups (e.g., C=O stretch at 1650–1750 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can crystallography data inform molecular interactions?
Answer:
X-ray crystallography (e.g., as in ) reveals:
- Packing motifs : Hydrogen bonds between acetamide NH and benzoxazolone carbonyl stabilize the crystal lattice.
- Torsion angles : Confirm spatial arrangement of thiophene-ethyl linker, impacting conformational flexibility.
- Electrostatic maps : Highlight regions for potential intermolecular interactions (e.g., π-π stacking with aromatic residues).
Basic: What in vitro assays evaluate this compound’s biological activity?
Answer:
Standard assays include:
- Enzyme inhibition : Measure IC against targets like kinases or proteases .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR analysis identifies critical moieties:
| Modification | Impact on Activity | Source |
|---|---|---|
| Thiophene substitution | Enhanced lipophilicity and target affinity | |
| Benzoxazolone 2-oxo group | Required for hydrogen bonding with catalytic residues | |
| Pyrazole methylation | Reduces metabolic degradation |
Basic: How is solubility and stability assessed under physiological conditions?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Stability : Incubate in liver microsomes or plasma to assess metabolic half-life (t) .
- pH dependence : Monitor degradation via HPLC at pH 1–10 .
Advanced: What computational methods predict target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., benzoxazolone binding to kinase ATP pockets) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity .
Basic: How are synthetic byproducts identified and mitigated?
Answer:
- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation .
- Process optimization : Adjust stoichiometry (e.g., excess thiophene reagent suppresses dimerization) .
- Scavenger resins : Remove unreacted intermediates during workup .
Advanced: What interdisciplinary approaches integrate synthesis and bioactivity data?
Answer:
- Parallel synthesis : Generate libraries with varied substituents for high-throughput screening .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link synthetic parameters (e.g., logD) to in vivo efficacy .
- Cheminformatics : Use tools like KNIME to map chemical space against biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
